![molecular formula C22H23N3O2 B2759319 1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-21-3](/img/structure/B2759319.png)
1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization Compounds related to "1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" have been synthesized and characterized to explore their potential applications in medicinal chemistry and material science. For instance, the synthesis and characterization of novel pyrazole and pyrazolopyrimidine derivatives have been extensively studied, highlighting the importance of these compounds in the development of new therapeutic agents. These derivatives demonstrate significant cytotoxic activity against cancer cells, suggesting potential applications in cancer therapy (Hassan, Hafez, & Osman, 2014).
Antibacterial and Antifungal Activities Research on similar chemical structures has shown promising antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents. A study on novel oxadiazole derivatives with a substituted (4-methoxyphenyl)tetrahydropyranyl moiety revealed significant antibacterial activity, suggesting their utility in addressing microbial resistance (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Molecular Structure Analysis The molecular structure and properties of similar compounds have been analyzed using experimental and theoretical approaches, providing insights into their potential applications in material science and drug design. Studies involving X-ray diffraction and computational methods have elucidated the structural characteristics and electronic properties of these compounds, facilitating the exploration of their functional applications in various fields (Demir, Dinçer, Korkusuz, & Yıldırım, 2010).
Cytotoxicity and Potential Anticancer Applications Compounds with structures related to "1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" have been evaluated for their cytotoxicity against various cancer cell lines. These studies contribute to the identification of potential anticancer agents and advance the understanding of their mechanisms of action (Bu, Chen, Deady, & Denny, 2002).
Mechanism of Action
Target of Action
The compound belongs to the class of imidazo[1,2-a]pyrazines, which are known to act as versatile scaffolds in organic synthesis and drug development . .
Mode of Action
Imidazo[1,2-a]pyrazines are known for their reactivity and multifarious biological activity
Biochemical Pathways
Imidazo[1,2-a]pyrazines are known to be involved in various biological applications
properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-5-9-18(10-6-16)23-22(26)25-15-14-24-13-3-4-20(24)21(25)17-7-11-19(27-2)12-8-17/h3-13,21H,14-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYGEUHVJKOUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide |
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